molecular formula C34H30N2 B12596625 9,9-Diethyl-N,N-diphenyl-7-(pyridin-2-YL)-9H-fluoren-2-amine CAS No. 914497-12-4

9,9-Diethyl-N,N-diphenyl-7-(pyridin-2-YL)-9H-fluoren-2-amine

Cat. No.: B12596625
CAS No.: 914497-12-4
M. Wt: 466.6 g/mol
InChI Key: KXBPNZJQFZBSBM-UHFFFAOYSA-N
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Description

9,9-Diethyl-N,N-diphenyl-7-(pyridin-2-yl)-9H-fluoren-2-amine is a fluorene-based aromatic amine derivative with a pyridinyl substituent at the 7-position and diethyl groups at the 9-position. This compound is structurally tailored for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and transistors, due to its conjugated π-system and electron-transport capabilities. The pyridin-2-yl group introduces a nitrogen heteroatom, enhancing charge transport, while the diethyl groups improve solubility and reduce crystallinity compared to smaller alkyl substituents (e.g., methyl) .

Properties

CAS No.

914497-12-4

Molecular Formula

C34H30N2

Molecular Weight

466.6 g/mol

IUPAC Name

9,9-diethyl-N,N-diphenyl-7-pyridin-2-ylfluoren-2-amine

InChI

InChI=1S/C34H30N2/c1-3-34(4-2)31-23-25(33-17-11-12-22-35-33)18-20-29(31)30-21-19-28(24-32(30)34)36(26-13-7-5-8-14-26)27-15-9-6-10-16-27/h5-24H,3-4H2,1-2H3

InChI Key

KXBPNZJQFZBSBM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)C3=CC=CC=N3)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)CC

Origin of Product

United States

Biological Activity

9,9-Diethyl-N,N-diphenyl-7-(pyridin-2-YL)-9H-fluoren-2-amine is a compound belonging to the fluorene family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Chemical Formula : C31H30N2
  • Molecular Weight : 466.59 g/mol
  • CAS Number : 354987-86-3

The structural composition includes a fluorene core with diethyl and diphenyl substituents, along with a pyridine moiety that may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to 9,9-Diethyl-N,N-diphenyl-7-(pyridin-2-YL)-9H-fluoren-2-amine exhibit significant anticancer activity. For instance, studies on fluorene derivatives have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
Fluorene Derivative AA549 (Lung)15
Fluorene Derivative BMDA-MB-231 (Breast)12
9,9-Diethyl-N,N-diphenyl-7-(pyridin-2-YL)-9H-fluoren-2-amineTBDTBDTBD

The mechanism of action often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. Inhibition of DHFR leads to reduced proliferation of cancer cells and has been a target for drug development.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Similar fluorene-based compounds have been evaluated for their effectiveness against multidrug-resistant bacterial strains:

Pathogen TestedZone of Inhibition (mm)Reference
Staphylococcus aureus10
Escherichia coli8
Pseudomonas aeruginosa7

These results suggest that the incorporation of fluorene structures can enhance the antimicrobial activity by interacting with bacterial DHFR.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of fluorene derivatives:

  • Synthesis and Evaluation : A study synthesized various thiazolidinone and azetidinone derivatives based on fluorene and evaluated their anticancer activity against A549 and MDA-MB-231 cell lines. The results indicated that some derivatives were more effective than traditional chemotherapeutics like Taxol .
  • Molecular Docking Studies : Molecular docking studies have elucidated the binding interactions between these compounds and target enzymes like DHFR, providing insights into their mechanism of action and potential for drug development .

Comparison with Similar Compounds

Substituent Effects at the 9-Position

The 9-position alkyl groups significantly influence solubility, thermal stability, and intermolecular interactions. Key comparisons include:

Compound 9-Position Substituents Key Properties
Target Compound Diethyl Enhanced solubility; reduced crystallinity vs. dimethyl analogues
9,9-Dimethyl-N,N-diphenyl derivatives Dimethyl Higher glass transition temperatures; potential for improved thermal stability
9,9-Di-n-butyl derivatives n-Butyl Increased solubility in non-polar solvents; lower melting points

Insights : Diethyl groups balance solubility and processability, making the target compound suitable for solution-processed OLEDs. Dimethyl analogues may favor vacuum-deposited devices due to higher thermal stability.

Substituent Effects at the 7-Position

The 7-position substituent dictates electronic properties and device performance:

Compound 7-Position Substituent Key Findings
Target Compound Pyridin-2-yl Electron-withdrawing; lowers HOMO-LUMO gap; enhances electron transport
EFIN () Benzimidazolyl-phenyl Higher hole mobility (6×10⁻⁶ cm²V⁻¹s⁻¹) but lower EQE (0.002) in OLETs
Ethynyl-substituted derivatives Ethynyl Extended conjugation; potential for two-photon absorption applications
Phenyl-substituted derivatives Phenyl Limited charge transport; used in non-emissive layers

Insights: The pyridin-2-yl group in the target compound improves electron injection compared to benzimidazolyl or phenyl groups, making it suitable for blue-emitting OLEDs. Ethynyl groups may favor nonlinear optical applications.

N,N-Diaryl Substituent Variations

The N,N-diphenyl groups contribute to steric effects and hole transport:

Compound N,N-Substituents Key Properties
Target Compound Diphenyl Balanced hole/electron transport; moderate steric hindrance
N,N-Bis(4-methylphenyl) derivatives 4-Methylphenyl Enhanced solubility; reduced aggregation in thin films
Spirobi[fluoren]-based derivatives Carbazole-spirobi[fluoren] Bipolar transport; high EQE (27.8 cd/A) in red phosphorescent OLEDs

Insights : Diphenyl groups provide a compromise between charge transport and film morphology. Bulkier substituents (e.g., spirobi[fluoren]) improve device efficiency but complicate synthesis.

Device Performance in Optoelectronics

Comparative device metrics highlight substituent impacts:

Compound Application Performance Metrics
Target Compound (hypothetical) Blue OLED Expected CIE ~ (0.15, 0.15); efficiency comparable to anthracene derivatives
EFIN () OLET Hole mobility: 6×10⁻⁶ cm²V⁻¹s⁻¹; EQE: 0.002
Anthracene-end-capped derivative Blue OLED Luminous efficiency: 5.12 cd/A; CIE (0.15, 0.15) at 6.0 V
CzFA () Red Phosphorescent OLED EQE: 27.8 cd/A; power efficiency: 21.8 lm/W

Insights : The target compound’s pyridinyl group may enable efficient blue emission, though anthracene-end-capped derivatives currently lead in luminance. Red-emitting devices benefit more from bipolar host materials like CzFA.

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